molecular formula C23H22N2O4S B2644030 N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide CAS No. 1206996-06-6

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide

Cat. No.: B2644030
CAS No.: 1206996-06-6
M. Wt: 422.5
InChI Key: GANFXIPIEWIBOG-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide is a novel synthetic compound designed for research purposes, integrating the 1,3-thiazolidine-2,4-dione (TZD) and xanthene pharmacophores. The TZD core is a privileged structure in medicinal chemistry, known for its diverse biological profile. Literature indicates that TZD derivatives have been extensively investigated for their antibacterial activity against Gram-positive bacterial strains , as well as their significant antiproliferative effects against various human tumour cell lines, including lung, breast, and liver cancers . Furthermore, TZD-based compounds have demonstrated potent antioxidant and anti-inflammatory activities in various experimental models . The xanthene moiety is another valuable scaffold, often associated with unique optical properties and bioactivity. The specific combination of these two systems into a single molecule is intended to create a hybrid compound with potential synergistic effects, making it a promising candidate for hit-to-lead optimization in drug discovery campaigns. Researchers can utilize this chemical probe to explore new mechanisms of action, particularly in areas such as oncology, infectious diseases, and inflammation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c26-20-13-30-23(28)25(20)17-10-4-3-9-16(17)24-22(27)21-14-7-1-5-11-18(14)29-19-12-6-2-8-15(19)21/h1-2,5-8,11-12,16-17,21H,3-4,9-10,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANFXIPIEWIBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5C(=O)CSC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazolidine ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The cyclohexyl group is then introduced via a substitution reaction, followed by the attachment of the xanthene core through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or marker in biological studies due to its fluorescent properties.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The xanthene core may contribute to the compound’s fluorescent properties, allowing it to be used as a marker in imaging studies. The cyclohexyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Thiazolidinone Derivatives

Table 1: Thiazolidinone Analogs
Compound Substituents (Position 3/5) Yield (%) Melting Point (°C) Biological Activity Reference
Target Compound Cyclohexyl, xanthene carboxamide N/A N/A Hypothesized antitumor
Compound 26 Trifluoromethylphenyl, benzylidene 85 210 Not reported
Compound 5 () 4-methylphenyl, benzamide 64–86 160–195 Antitumor (769-P cells)

Xanthene Carboxamide Derivatives

Structural and Physical Properties
  • N-(2-methoxyethyl)-9H-xanthene-9-carboxamide () :

    • Key Features : Methoxyethyl group attached to the xanthene carboxamide.
    • Properties : Molecular weight 283.32 g/mol, XLogP3 1.8, and a polar surface area of 47.6 Ų. These parameters suggest moderate solubility and blood-brain barrier permeability .
  • N-(1,3-dimethyl-2,6-dioxo-tetrahydro-4-pyrimidinyl)-9H-xanthene-9-carboxamide () :

    • Key Features : Pyrimidinyl substituent with dimethyl and dioxo groups.
    • Synthesis : Likely involves Ullmann coupling or Friedel-Crafts acylation, methods common for xanthene derivatives .
Table 2: Xanthene Carboxamide Analogs
Compound Substituents Molecular Weight (g/mol) XLogP3 Key Applications Reference
Target Compound Cyclohexyl-thiazolidinone ~437 (estimated) ~2.5 Hypothesized multifunctional
Methoxyethyl 283.32 1.8 Research reagent
Pyrimidinyl 363.37 2.1 Not reported

Hybrid Structural Considerations

The target compound’s combination of a thiazolidinone and xanthene carboxamide is unique among the evidence-provided analogs. Key comparisons include:

  • ’s 40–73% for nitro-furyl derivatives) .
  • Bioactivity Potential: Thiazolidinones with electron-withdrawing groups (e.g., trifluoromethyl in ) or aromatic substituents () show enhanced activity. The xanthene moiety may synergize these effects via intercalation or enzyme inhibition .

Biological Activity

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring and a xanthene moiety , which are known for their diverse pharmacological effects. The thiazolidine component contributes to its potential anti-inflammatory, antibacterial, and antitumor properties .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • PPAR-γ Modulation : Similar to thiazolidinediones, this compound may act as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This interaction modulates the transcription of insulin-responsive genes involved in glucose and lipid metabolism, potentially reducing insulin resistance .
  • Antimicrobial Activity : The presence of the thiazolidine structure enhances the compound's ability to exhibit antimicrobial properties. Compounds with similar structures have demonstrated significant efficacy against various bacterial strains .
  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description Reference
AntibacterialExhibits significant antimicrobial effects against various pathogens.
AntitumorInduces apoptosis in cancer cells and inhibits tumor growth.
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo.
AntioxidantScavenges free radicals and protects against oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of compounds structurally related to this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting potential applications in treating infections.

Case Study 2: Antitumor Properties

In vitro studies on cancer cell lines demonstrated that this compound could significantly inhibit cell proliferation and induce apoptosis. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death, highlighting its potential as an anticancer agent .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the thiazolidine structure have been shown to increase PPAR-γ agonism and improve insulin sensitivity in diabetic models . Additionally, structural analogs have been screened for enhanced antimicrobial properties, yielding promising candidates for further development .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and purity (e.g., ¹H/¹³C NMR for proton/environment analysis).
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>95% target).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

How can the three-dimensional conformation of the compound be determined to study its reactivity?

Q. Advanced

  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing (critical for understanding intermolecular interactions).
  • Computational modeling (DFT/MD simulations) : Predicts electronic properties, steric effects, and solvent interactions. For example, simulations can model the thiazolidinone ring’s flexibility and its impact on binding affinity .

What potential therapeutic targets or biological interactions are associated with this compound?

Basic
Preliminary studies suggest interactions with:

  • Enzymatic targets : Thiazolidinone moieties may inhibit kinases or proteases.
  • Cellular receptors : The xanthene core’s fluorescence enables use as a probe for imaging intracellular targets.
    Further validation via in vitro assays (e.g., enzyme inhibition or cell viability tests) is required .

How can researchers resolve contradictions in reported biological activity data?

Q. Advanced

  • Dose-response studies : Establish concentration-dependent effects to rule off-target interactions.
  • Structural-activity relationship (SAR) analysis : Compare analogs to isolate functional groups responsible for activity.
  • Orthogonal assays : Validate findings using complementary methods (e.g., surface plasmon resonance (SPR) for binding kinetics alongside cellular assays) .

What methodological strategies are recommended for analyzing substituent effects on the thiazolidinone ring?

Q. Advanced

  • Nucleophilic aromatic substitution (SNAr) : Replace chlorine or other leaving groups with amines/thiols under controlled pH.
  • Electrophilic substitution : Introduce electron-withdrawing/donating groups to modulate electronic properties.
    Monitor changes via UV-Vis spectroscopy (for chromophore shifts) or cyclic voltammetry (redox behavior) .

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